molecular formula C28H37NO9 B564449 4'-Demethyl Homoharringtonine-13C,d3 CAS No. 1217669-36-7

4'-Demethyl Homoharringtonine-13C,d3

Cat. No.: B564449
CAS No.: 1217669-36-7
M. Wt: 535.613
InChI Key: LRNKGNYRSLLFRU-JZXXSLGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Demethyl Homoharringtonine-13C,d3 is a labeled analogue of 4’-Demethyl Homoharringtonine. This compound is a metabolite of Homoharringtonine, a cytotoxic component derived from the evergreen plant Cephalotaxus harringtonia. It is primarily used in proteomics research and has a molecular formula of C27H34D3NO9 and a molecular weight of 535.61 .

Preparation Methods

The synthesis of 4’-Demethyl Homoharringtonine-13C,d3 involves several steps, starting from the natural product Homoharringtonine. The synthetic route typically includes the demethylation of Homoharringtonine followed by the incorporation of isotopic labels (13C and d3). The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired isotopic labeling. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

4’-Demethyl Homoharringtonine-13C,d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4’-Demethyl Homoharringtonine-13C,d3 has several scientific research applications:

    Chemistry: It is used as a reference standard in mass spectrometry and other analytical techniques.

    Biology: It is used to study the metabolic pathways and mechanisms of action of Homoharringtonine and its derivatives.

    Medicine: It is used in research related to cancer treatment, particularly in understanding the cytotoxic effects of Homoharringtonine.

    Industry: It is used in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism of action of 4’-Demethyl Homoharringtonine-13C,d3 involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include ribosomes and other components of the protein synthesis machinery .

Comparison with Similar Compounds

4’-Demethyl Homoharringtonine-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. Similar compounds include:

This detailed article provides a comprehensive overview of 4’-Demethyl Homoharringtonine-13C,d3, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3R)-3,7-dihydroxy-7-methyl-3-[[(2S,3S,6R)-4-(trideuterio(113C)methoxy)-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl]oxycarbonyl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37NO9/c1-26(2,33)7-4-9-28(34,15-22(30)31)25(32)38-24-21(35-3)14-27-8-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,33-34H,4-11,15-16H2,1-3H3,(H,30,31)/t23-,24-,27+,28-/m1/s1/i3+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNKGNYRSLLFRU-JZXXSLGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC(CC(=O)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C[C@]23CCCN2CCC4=CC5=C(C=C4[C@@H]3[C@@H]1OC(=O)[C@@](CCCC(C)(C)O)(CC(=O)O)O)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.